3-Cyclopentylaniline hydrochloride

Description

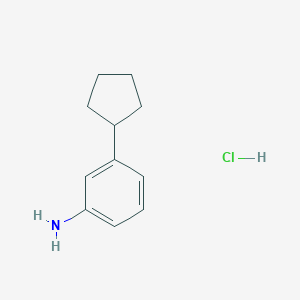

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

3-cyclopentylaniline;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c12-11-7-3-6-10(8-11)9-4-1-2-5-9;/h3,6-9H,1-2,4-5,12H2;1H |

InChI Key |

YKFXNRFGIUJQFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Profiles of 3 Cyclopentylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto an aromatic ring. ucalgary.ca The amino group (-NH2) of the aniline moiety is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. This increased nucleophilicity of the ring facilitates reactions with electrophiles. masterorganicchemistry.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring. This typically requires a Lewis acid catalyst to activate the halogen, making it a better electrophile. masterorganicchemistry.com

Nitration: The reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (-NO2) onto the ring. youtube.com

Sulfonation: Treatment with fuming sulfuric acid results in the addition of a sulfonic acid group (-SO3H). youtube.com

In the case of 3-cyclopentylaniline (B8758966), the directing effects of the amino and cyclopentyl groups must be considered. The amino group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The cyclopentyl group, being an alkyl group, is also an ortho-, para-director, albeit a weaker one. Therefore, electrophilic substitution is expected to occur predominantly at the positions activated by the amino group.

Nucleophilic Characteristics of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in 3-cyclopentylaniline hydrochloride imparts nucleophilic character to the molecule. masterorganicchemistry.com The reactivity of this amine group is influenced by several factors, including steric hindrance and the electronic nature of the substituents on the aromatic ring.

The nucleophilicity of amines generally follows the trend: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com However, steric bulk around the nitrogen atom can significantly diminish its nucleophilic reactivity. masterorganicchemistry.com In 3-cyclopentylaniline, the cyclopentyl group at the meta position does not directly sterically hinder the amine group, allowing it to participate effectively in nucleophilic reactions.

The basicity of the amine also correlates with its nucleophilicity. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen, enhancing its basicity and generally its nucleophilicity. Conversely, electron-withdrawing groups decrease basicity and nucleophilicity. masterorganicchemistry.com

Derivatization and Functionalization Strategies

The reactive sites on this compound—the aromatic ring and the amine group—provide avenues for a wide range of derivatization and functionalization reactions.

The nucleophilic amine group readily undergoes alkylation and acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkyl halide to form a secondary or tertiary amine. This process is a type of nucleophilic substitution reaction.

N-Acylation: The reaction of the amine with an acyl halide or anhydride (B1165640) yields an amide. This is a common method for protecting the amine group or for synthesizing more complex molecules.

These reactions are fundamental in modifying the properties and reactivity of the parent aniline derivative.

Achieving regioselectivity in the functionalization of the aromatic ring is crucial for the synthesis of specific isomers. The directing effects of the existing substituents are paramount. As mentioned, the powerful ortho-, para-directing amino group will primarily control the position of incoming electrophiles. Strategic use of protecting groups for the amine functionality can alter these directing effects, allowing for functionalization at different positions.

Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides and triflates derived from 3-cyclopentylaniline can serve as excellent substrates in these transformations.

Suzuki Reaction: This reaction couples an organoboron compound with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is a versatile method for forming biaryl compounds and has found wide application in the synthesis of pharmaceuticals and other complex molecules. nih.govnih.gov The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org It has been extensively used in the synthesis of natural products and pharmaceuticals. mdpi.com The reaction can be performed under green conditions, for example, using ionic liquids or in aqueous media. wikipedia.orgnih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is highly valued for its ability to be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules like pharmaceuticals and natural products. wikipedia.orgresearchgate.net N-heterocyclic carbene (NHC) palladium complexes have been developed as efficient catalysts for both copper-cocatalyzed and copper-free Sonogashira reactions. libretexts.orgnih.gov

Carbon-Nitrogen and Carbon-Heteroatom Coupling Reactions

The formation of new carbon-nitrogen (C-N) and carbon-heteroatom (C-X) bonds is fundamental in the synthesis of a wide array of functional molecules, including pharmaceuticals and materials. 3-Cyclopentylaniline is a valuable substrate for such transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. nih.govorganic-chemistry.org In this reaction, 3-cyclopentylaniline can be coupled with a variety of aryl halides or triflates to produce diarylamines. The cyclopentyl group at the meta position does not significantly hinder the reaction, and a range of products can be synthesized. Key to the success of this reaction is the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.gov Sterically hindered biaryl phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle. The reaction typically proceeds under inert conditions in aprotic polar solvents like toluene (B28343) or dioxane.

Table 1: Representative Buchwald-Hartwig Amination of 3-Cyclopentylaniline

| Aryl Halide/Triflate | Ligand | Base | Solvent | Temperature (°C) | Product |

| 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | N-(3-Cyclopentylphenyl)-4-methylaniline |

| 1-Chloro-4-nitrobenzene | SPhos | Cs2CO3 | Dioxane | 110 | N-(3-Cyclopentylphenyl)-4-nitroaniline |

| Phenyl triflate | RuPhos | K3PO4 | Toluene | 100 | N-(3-Cyclopentylphenyl)aniline |

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates. 3-Cyclopentylaniline can undergo N-arylation with aryl iodides or bromides, typically in the presence of a copper(I) catalyst and a base at elevated temperatures. wikipedia.org Similarly, the Ullmann ether synthesis allows for the coupling of the corresponding phenol (B47542) derivative of 3-cyclopentylaniline with aryl halides to form diaryl ethers. mdpi.com

Table 2: Illustrative Ullmann Condensation Reactions with 3-Cyclopentylaniline Derivatives

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 3-Cyclopentylaniline + Iodobenzene | CuI | K2CO3 | DMF | 150 | N-(3-Cyclopentylphenyl)aniline |

| 3-Cyclopentylphenol + 4-Bromonitrobenzene | Cu2O | Cs2CO3 | Pyridine | 160 | 1-Cyclopentyl-3-(4-nitrophenoxy)benzene |

Cyclization and Rearrangement Processes for Complex Scaffolds

The structure of 3-cyclopentylaniline provides a versatile platform for the construction of more complex, polycyclic molecules through various cyclization and rearrangement reactions. These processes are instrumental in the synthesis of alkaloids, pharmaceuticals, and other biologically active compounds.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.comjk-sci.com For this to be applied to 3-cyclopentylaniline, it must first be converted to the corresponding N-acyl-β-phenylethylamine. The electron-donating cyclopentyl group facilitates the electrophilic aromatic substitution step of the cyclization. jk-sci.com

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is another fundamental transformation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgjk-sci.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Similar to the Bischler-Napieralski reaction, a derivative of 3-cyclopentylaniline, specifically 2-(3-cyclopentylphenyl)ethanamine, is required as the starting material. The electron-rich nature of the aromatic ring due to the cyclopentyl group is favorable for the cyclization step. numberanalytics.com

Fischer Indole (B1671886) Synthesis:

The Fischer indole synthesis is one of the most widely used methods for the preparation of indoles. wikipedia.orgmdpi.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. thermofisher.comspringernature.com To utilize 3-cyclopentylaniline in this synthesis, it must first be converted to 3-cyclopentylphenylhydrazine. The subsequent reaction with a carbonyl compound under acidic conditions would lead to the formation of a cyclopentyl-substituted indole. The position of the cyclopentyl group will influence the regioselectivity of the cyclization if an unsymmetrical ketone is used.

Table 3: Potential Cyclization Products from 3-Cyclopentylaniline Derivatives

| Reaction | Starting Material Derivative | Reagents | Product Scaffold |

| Bischler-Napieralski | N-Acyl-2-(3-cyclopentylphenyl)ethylamine | POCl₃, heat | Cyclopentyl-dihydroisoquinoline |

| Pictet-Spengler | 2-(3-Cyclopentylphenyl)ethanamine | Aldehyde/Ketone, H⁺ | Cyclopentyl-tetrahydroisoquinoline |

| Fischer Indole | 3-Cyclopentylphenylhydrazine | Aldehyde/Ketone, H⁺ | Cyclopentyl-indole |

Carbazole Synthesis:

Carbazole derivatives, which are present in numerous natural products and functional materials, can be synthesized from aniline precursors. organic-chemistry.orgnih.govbeilstein-journals.org One common approach involves the palladium-catalyzed intramolecular C-H amination of N-substituted 2-aminobiphenyls. organic-chemistry.org To apply this to 3-cyclopentylaniline, it would first need to be coupled with an ortho-haloaryl group, for example, via a Buchwald-Hartwig amination, to form the necessary 2-aminobiphenyl (B1664054) precursor. Subsequent intramolecular cyclization would yield a cyclopentyl-substituted carbazole.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Intermediate in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Although anilines are common starting materials in these syntheses, specific use of 3-cyclopentylaniline (B8758966) is not widely reported.

Construction of Nitrogen-Containing Heterocycles (e.g., Indolinones, Benzimidazolones, Tetrahydroquinolines)

Indolinones: The indolinone core is a privileged scaffold in numerous pharmaceuticals. General syntheses often involve the cyclization of N-substituted chloroacetanilides or palladium-catalyzed intramolecular reactions of phenethylamine (B48288) derivatives. organic-chemistry.orgnih.gov While there is extensive research on 3-substituted indolin-2-ones, particularly as tyrosine kinase inhibitors, these are typically synthesized through the condensation of an oxindole (B195798) with an aldehyde, and the literature does not specify the use of a 3-cyclopentyl substituted aniline (B41778) to construct the initial oxindole ring. nih.govmdpi.com

Benzimidazolones: These heterocycles are commonly prepared from the reaction of ortho-phenylenediamines with phosgene, urea, or other carbonyl equivalents. acs.orgacs.org The structure of 3-cyclopentylaniline does not lend itself directly to these classical synthetic routes.

Tetrahydroquinolines: A variety of methods exist for the synthesis of the tetrahydroquinoline ring system, including the Povarov reaction, catalytic reduction of quinolines, and various domino or cascade reactions starting from substituted anilines or nitroarenes. nih.govnih.govorganic-chemistry.orgresearchgate.net Despite the versatility of these methods, none of the reviewed literature provides examples where 3-cyclopentylaniline is used as the aniline component.

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for creating molecular complexity. wikipedia.orgtcichemicals.com Anilines are frequent participants in well-known MCRs like the Ugi, Passerini, and Biginelli reactions. nih.govacs.org These reactions are powerful tools for generating libraries of structurally diverse compounds. However, a review of the literature on MCRs does not show specific examples utilizing 3-cyclopentylaniline as a building block.

Precursor for Ligand Synthesis in Organometallic Chemistry and Catalysis

Aniline derivatives are fundamental precursors for a vast array of ligands that are crucial in organometallic chemistry and catalysis. These can range from simple N-donor ligands to complex pincer-type ligands that stabilize metal centers and modulate their catalytic activity. mdpi.com The synthesis of such ligands often involves condensation reactions or metal-catalyzed cross-coupling. While the synthesis of ligands from various anilines is a mature field, there are no specific reports on the preparation of ligands derived from 3-cyclopentylaniline. researchgate.netacs.org

Building Block for Natural Product Analogues and Synthetic Targets

Natural products and their analogues are a primary source of inspiration for new drug discovery programs. The aniline moiety is present in numerous alkaloids and other bioactive natural products. Synthetic chemists often employ substituted anilines as key building blocks to construct these complex molecular architectures or to create analogues with improved properties. nih.govnih.govmdpi.comresearchgate.net Despite this, there is no documented use of 3-cyclopentylaniline as a starting material for the total synthesis or analogue development of any known natural products.

Structure-Reactivity Relationships in Novel Compound Design

The reactivity of an aniline is governed by the electronic and steric properties of its substituents. nih.gov A cyclopentyl group at the meta-position is a bulky, electron-donating alkyl group. Its influence on the nucleophilicity of the amino group and the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution or metal-catalyzed C-H activation would be of interest in designing novel compounds. However, specific quantitative structure-activity relationship (QSAR) studies or detailed mechanistic investigations focusing on 3-cyclopentylaniline are not available in the current body of scientific literature.

Computational and Theoretical Investigations of 3 Cyclopentylaniline Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular structure and electronic properties of 3-Cyclopentylaniline (B8758966) hydrochloride. umn.eduresearchgate.net These calculations provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its stability and interactions.

Theoretical studies on substituted anilines have shown that the geometry of the aniline (B41778) ring and the pyramidalization of the nitrogen atom are sensitive to the nature and position of the substituents. researchgate.net For 3-Cyclopentylaniline hydrochloride, the cyclopentyl group at the meta position is expected to induce subtle changes in the aromatic ring's geometry compared to aniline. The protonation of the amino group to form the hydrochloride salt significantly alters the electronic distribution, impacting the geometry around the nitrogen atom, which typically becomes more planar. umn.edu

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov In substituted anilines, the nature of the substituent influences these frontier orbitals. umn.edu For this compound, the electron-donating nature of the cyclopentyl group, albeit modest and operating primarily through an inductive effect from the meta position, would slightly raise the HOMO energy level. Conversely, the electron-withdrawing effect of the -NH3+ group would significantly lower both HOMO and LUMO energy levels, leading to a larger HOMO-LUMO gap compared to the free base, suggesting greater stability.

Table 1: Calculated Electronic Properties of 3-Cyclopentylaniline and its Hydrochloride Salt (Illustrative Data)

| Property | 3-Cyclopentylaniline (Free Base) | This compound |

| HOMO Energy (eV) | -5.12 | -7.85 |

| LUMO Energy (eV) | -0.25 | -2.10 |

| HOMO-LUMO Gap (eV) | 4.87 | 5.75 |

| Dipole Moment (Debye) | 1.85 | 9.50 |

Note: This data is illustrative and based on general trends observed for similar aniline derivatives. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding reactions such as electrophilic aromatic substitution, N-alkylation, or acylation.

For instance, in electrophilic substitution reactions, the cyclopentyl group at the meta position will direct incoming electrophiles to the ortho and para positions relative to itself, but the powerful deactivating and meta-directing effect of the -NH3+ group will dominate, directing electrophiles to the meta position relative to the amino group. Computational modeling can quantify the activation barriers for substitution at different positions on the aromatic ring, providing a theoretical basis for the observed regioselectivity.

Similarly, the mechanism of reactions at the amine hydrochloride group, such as deprotonation or exchange reactions, can be studied. Molecular dynamics simulations can provide insights into the role of the solvent in these processes, including the formation of hydrogen bonding networks around the -NH3+ group and the chloride ion. researchgate.net

Prediction of Chemical Reactivity and Stereoselectivity

The chemical reactivity of this compound can be predicted using various descriptors derived from quantum chemical calculations. Global reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. umn.edu These indices provide a quantitative measure of the molecule's reactivity.

Local reactivity can be assessed through methods like Fukui functions or mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high positive potential around the -NH3+ group, indicating its electrophilic nature and its ability to act as a hydrogen bond donor. The aromatic ring would exhibit regions of varying potential, influenced by the interplay between the cyclopentyl and ammonium (B1175870) groups.

While 3-Cyclopentylaniline itself is achiral, reactions that introduce a new chiral center can lead to stereoisomers. Computational modeling can be employed to predict the stereoselectivity of such reactions. By calculating the energies of the transition states leading to different stereoisomeric products, the most likely stereochemical outcome can be determined. For example, in a reaction involving the chiral cyclopentyl group, different diastereomeric transition states could be modeled to predict the facial selectivity of an attack on a prochiral center.

Conformational Analysis and Intermolecular Interaction Studies

Computational studies can model these interactions in dimers or larger clusters to understand the preferred arrangement of molecules in the solid state. nii.ac.jp These studies can predict crystal lattice parameters and compare them with experimental data from X-ray diffraction if available. In solution, molecular dynamics simulations can explore the solvation of the ionic pair and the dynamics of intermolecular hydrogen bonding with solvent molecules. researchgate.net

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer (Illustrative Data)

| Interaction Type | Estimated Energy (kcal/mol) |

| N-H···Cl Hydrogen Bonding | -15 to -25 |

| π-π Stacking (Parallel Displaced) | -2 to -5 |

| C-H···π Interactions | -1 to -3 |

| Van der Waals Interactions | -3 to -7 |

Note: This data is illustrative and represents typical energy ranges for such interactions. Specific values depend on the precise geometry of the dimer.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyclopentylaniline Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Cyclopentylaniline (B8758966) hydrochloride. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a related compound, 1-chloropropane, distinct signals are observed for the different sets of protons, with their chemical shifts and splitting patterns providing information about their neighboring protons. docbrown.info For 3-Cyclopentylaniline hydrochloride, the aromatic protons would appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the ammonium (B1175870) group. The protons on the cyclopentyl ring would resonate further upfield, with their chemical shifts influenced by their proximity to the aniline (B41778) ring. The methine proton directly attached to the aromatic ring would likely be the most deshielded of the cyclopentyl protons.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the aromatic ring would show distinct signals in the range of 110-150 ppm. The carbon atom attached to the nitrogen (C-3) would be significantly influenced by the electron-donating amino group. The carbons of the cyclopentyl group would appear in the aliphatic region of the spectrum. For instance, in cyclopentanone (B42830), the carbonyl carbon appears at a distinct chemical shift, and similar specific shifts would be expected for the carbons in the cyclopentyl ring of this compound. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| NH₃⁺ Protons | Broad singlet | Singlet |

| Cyclopentyl Methine Proton | 2.5 - 3.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (Aromatic) | 140 - 150 |

| Other Aromatic Carbons | 110 - 130 |

| Cyclopentyl Methine Carbon | 40 - 50 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the monitoring of its synthesis. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing such compounds, as it can generate molecular ions with minimal fragmentation. researchgate.net

In the mass spectrum of N-cyclopentylaniline, a related compound, the molecular ion peak is observed, along with fragment ions corresponding to the loss of parts of the cyclopentyl group or the aniline ring. nih.gov For this compound, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Furthermore, MS can be used to monitor the progress of reactions involving this compound in real-time. researchgate.net This allows for the identification of intermediates and byproducts, providing valuable mechanistic insights into the chemical transformations. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Significance |

|---|---|---|

| [M+H]⁺ | 198.1257 | Molecular Ion |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be constructed, revealing bond lengths, bond angles, and torsional angles. wikipedia.orgdiamond.ac.uk

The crystal structure of aniline derivatives reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking. cambridge.orgnih.gov For this compound, the ammonium group would be expected to form strong hydrogen bonds with the chloride counterion and potentially with neighboring molecules. The packing of the molecules in the crystal lattice is influenced by these interactions and the steric bulk of the cyclopentyl group.

Conformational analysis of the cyclopentyl ring is also a key aspect. Cycloalkanes like cyclopentane (B165970) are not planar and adopt puckered conformations to relieve ring strain. maricopa.eduyoutube.com X-ray crystallography can precisely determine the preferred conformation of the cyclopentyl ring in the solid state, which can be either an "envelope" or a "twist" form. youtube.com This information is crucial for understanding the steric environment around the aniline ring.

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. materialsciencejournal.org These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. nih.gov

The IR spectrum of aniline shows characteristic bands for N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. materialsciencejournal.org For this compound, the IR spectrum would exhibit a broad absorption in the region of 3000-3300 cm⁻¹ due to the N-H stretching of the ammonium group. The C-N stretching vibration would also be present, likely in the range of 1250-1350 cm⁻¹. materialsciencejournal.org The aromatic ring would show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and for C=C stretching in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclopentyl group would be observed around 2850-2960 cm⁻¹.

Raman spectroscopy offers complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.govazom.com It can be used to identify and differentiate between different forms of a compound, such as a free base and its hydrochloride salt. azom.com

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (NH₃⁺) | 3000 - 3300 (broad) | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if applicable to chiral derivatives)

While this compound itself is not chiral, the development of chiral derivatives opens the door to enantiomeric studies using chiroptical spectroscopy, such as Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org This technique is exceptionally sensitive to the three-dimensional structure of chiral compounds. arxiv.orgrsc.org

If a chiral center is introduced into the cyclopentyl ring or through substitution on the aniline ring, the resulting enantiomers will exhibit mirror-image CD spectra. This allows for the determination of the enantiomeric excess (ee) of a sample and can provide insights into the absolute configuration of the chiral molecule. The synthesis of chiral derivatives of anilines has been explored for applications in asymmetric catalysis. rsc.org Furthermore, multicomponent assemblies involving chiral amines can produce distinct CD signals, enabling the rapid determination of chirality. utexas.edu

The creation of chiral derivatives of 3-Cyclopentylaniline could involve stereoselective synthesis or resolution of a racemic mixture. nih.govgoogle.com The resulting enantiopure compounds could then be analyzed by CD spectroscopy to correlate their chiroptical properties with their specific stereochemistry.

Analytical Methodologies for Research and Process Characterization

Advanced Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating and quantifying 3-Cyclopentylaniline (B8758966) hydrochloride from impurities and other reactants. uw.edu.pld-nb.info

HPLC, particularly in a reversed-phase setup, is a widely used technique. nih.gov A typical method involves a C18 column with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. sigmaaldrich.comsielc.comnih.gov The UV detector is commonly set to a wavelength around 254 nm to detect the aniline's aromatic ring. sigmaaldrich.comepa.gov The purity of a sample is determined by comparing the area of the main peak corresponding to 3-Cyclopentylaniline hydrochloride with the areas of any other peaks present in the chromatogram. For reaction monitoring, small aliquots can be taken from a reaction mixture over time and analyzed by HPLC to track the consumption of reactants and the formation of products. nih.gov

Table 1: Representative HPLC Method for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Discovery® C18 (15 cm × 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Methanol:Water (60:40) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comsielc.com |

| Temperature | 30 °C sigmaaldrich.comnih.gov |

| Detection | UV at 254 nm sigmaaldrich.comnih.gov |

| Injection Volume | 10 µL nih.gov |

Gas Chromatography (GC) is another powerful tool, often requiring derivatization of the polar aniline (B41778) to increase its volatility. uw.edu.ploup.com Acetylation is a common derivatization procedure for anilines. oup.com The separation is typically performed on a capillary column, and detection can be achieved using a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD). uw.edu.plsigmaaldrich.comepa.gov The U.S. Environmental Protection Agency (EPA) Method 8131 outlines conditions for the GC analysis of aniline and its derivatives, which can be adapted for this compound. epa.gov

Spectrophotometric Methods for Kinetic Studies and Quantification

UV-Visible spectrophotometry provides a simple and rapid method for quantifying this compound and studying reaction kinetics. sapub.org Aniline and its derivatives exhibit characteristic absorption peaks in the UV region, typically around 230 nm and 280 nm. researchgate.net

For quantification, a calibration curve is established by measuring the absorbance of several standard solutions of known concentration. kau.edu.sa According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of a sample with an unknown concentration, its concentration can be determined from this curve. This method is valuable for its simplicity and is often used in quality control. researchgate.netscirp.orgscielo.br

Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time. researchgate.netsapub.org For example, in a reaction where this compound is consumed, a decrease in its characteristic absorbance would be observed, allowing for the calculation of the reaction rate. researchgate.net

Table 2: Example Data for a UV-Vis Spectrophotometric Calibration Curve

| Concentration of this compound (mg/L) | Absorbance at λmax |

|---|---|

| 10 | 0.123 |

| 20 | 0.245 |

| 40 | 0.490 |

| 60 | 0.735 |

| 80 | 0.980 |

Note: Data is illustrative, based on a linear response as described in studies on aniline. kau.edu.sa

Electrochemical Methods in Mechanistic Organic Chemistry Research

Electrochemical techniques, especially cyclic voltammetry (CV), are powerful for investigating the redox properties and reaction mechanisms of aniline derivatives. wikipedia.orglibretexts.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction processes. wikipedia.org

The electrochemical oxidation of anilines has been studied extensively. researchgate.netnih.gov The aniline moiety can be oxidized, and the potential at which this occurs is influenced by substituents on the aromatic ring. umn.eduresearchgate.net For this compound, CV can be used to determine its oxidation potential, offering insights into the electron-donating or -withdrawing effects of the cyclopentyl group. By studying the voltammetric response under different conditions (e.g., varying pH or scan rate), researchers can deduce information about the reaction mechanism, such as the number of electrons transferred and the stability of intermediates. umn.edulibretexts.org This information is valuable for understanding the compound's behavior in redox reactions and for the development of electrosynthetic methods. acs.org

Future Perspectives and Emerging Research Avenues for 3 Cyclopentylaniline Hydrochloride

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable synthetic processes. For 3-Cyclopentylaniline (B8758966) hydrochloride, this translates to moving beyond traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and significant waste generation.

Future research will likely focus on catalytic methods for the synthesis of the aniline (B41778) core. One promising direction is the catalytic hydrogenation of the corresponding nitroaromatic precursor. While this is a common industrial method for aniline production, advancements are being made in developing more active and selective catalysts that can operate under milder conditions, reducing energy consumption. chemcess.com Another avenue is the amination of phenol (B47542) derivatives, which offers an alternative pathway using readily available starting materials. chemcess.com

Furthermore, the principles of green chemistry will be central to new synthetic designs. This includes the use of renewable feedstocks, atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of environmentally benign solvents. For instance, the development of catalyst- and additive-free synthetic methods for aniline derivatives, as has been recently reported for other substituted anilines, presents a significant step forward. beilstein-journals.org Such processes, proceeding through sequential imine condensation–isoaromatization pathways, offer operational simplicity and reduce the environmental footprint. beilstein-journals.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Anilines

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Often stoichiometric, hazardous | Catalytic, renewable |

| Conditions | High temperature and pressure | Mild temperature and pressure |

| Solvents | Often toxic and volatile organic solvents | Green solvents (e.g., water, supercritical fluids) or solvent-free |

| Waste | Significant byproduct formation | Minimal waste (high atom economy) |

| Catalysts | Precious metal catalysts with potential for leaching | Earth-abundant metal catalysts, biocatalysts, or catalyst-free systems |

Exploration of Novel Reactivity and Catalytic Applications

While 3-Cyclopentylaniline hydrochloride itself is not a catalyst, its derivatives hold potential for applications in catalysis. The aniline moiety can be a versatile scaffold for the synthesis of ligands for transition metal catalysts. Research in this area would involve the functionalization of the aniline ring or the amino group to create novel ligand architectures.

A key area of exploration is the para-selective C-H functionalization of aniline derivatives. acs.org The ability to selectively introduce new functional groups at the position opposite the amino group opens up a vast chemical space for creating new molecules with tailored properties. acs.org The development of palladium catalysts with specialized ligands has shown promise in achieving high para-selectivity in the olefination of aniline derivatives, a reaction that is traditionally difficult to control. acs.org

The exploration of novel reactivity also extends to understanding the fundamental chemical properties of this compound. For example, computational studies on the intramolecular radical addition to substituted anilines have provided insights into the factors governing their reactivity. nih.gov Such studies can guide the rational design of new reactions and applications. nih.gov

Integration with Automated and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way molecules are made. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly screen and optimize reaction conditions.

For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. Continuous flow reactors allow for precise control of temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch processes. acs.org The reduction of nitroaromatics, a key step in aniline synthesis, has been successfully demonstrated in flow reactors, showcasing the potential for safer and more efficient production. acs.org Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately.

Automation, when coupled with flow chemistry, can accelerate the discovery and development of new synthetic routes and novel derivatives. Automated synthesis platforms can perform numerous reactions in parallel, allowing for high-throughput screening of catalysts, ligands, and reaction conditions. This approach can significantly reduce the time and resources required to identify optimal synthetic pathways.

Table 2: Advantages of Flow Chemistry for Aniline Synthesis

| Advantage | Description |

| Enhanced Safety | In-situ generation and consumption of hazardous intermediates. |

| Improved Control | Precise control over temperature, pressure, and residence time. |

| Higher Yields & Purity | Optimized reaction conditions lead to cleaner reactions. |

| Scalability | Easier to scale up from laboratory to production scale. |

| Automation | Amenable to integration with automated systems for high-throughput screening. |

Computational Design and Optimization of Derivatives with Targeted Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational methods can be employed to predict and understand its properties and to design new derivatives with specific, targeted reactivity.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule. journalajopacs.comresearchgate.net For instance, computational studies can elucidate the influence of the cyclopentyl group on the electronic properties of the aniline ring and the reactivity of the amino group. This understanding can guide the design of derivatives with enhanced catalytic activity or specific biological properties. mdpi.com

In silico methods are also being used to predict the pharmacokinetic profiles of aniline derivatives, which is crucial for the development of new pharmaceuticals. nih.gov By calculating properties such as lipophilicity and absorption, distribution, metabolism, and excretion (ADME), researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development. nih.gov

Furthermore, computational modeling can aid in the design of novel catalysts for the synthesis of this compound and its derivatives. By simulating the interaction between a catalyst and the reactants, researchers can identify the key factors that govern catalytic activity and selectivity, leading to the development of more efficient and robust catalytic systems. nih.gov

Q & A

Q. How should comparative studies with structural analogs be designed?

- Methodological Answer : Test analogs (e.g., 2-(Cyclopentyloxy)aniline hydrochloride) under identical conditions. Use a standardized panel of assays (e.g., cytotoxicity, target binding) and apply multivariate analysis to identify critical functional groups .

Data Contradiction and Validation

Q. How to address discrepancies in solubility and stability profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.